molecular formula C33H40O18 B1675389 Ligustroflavone CAS No. 260413-62-5

Ligustroflavone

Cat. No. B1675389
M. Wt: 724.7 g/mol
InChI Key: NULBHTHMVOCGOE-ZBCCAYPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ligustroflavone is a compound isolated from Ligustrum vulgare. It shows anti-inflammatory and antioxidant activity and has the potential as a calcium-sensing receptor (CaSR) antagonist .


Synthesis Analysis

A selective and sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the simultaneous determination of ligustroflavone and rhoifolin in rat plasma . Ligustroflavone and rhoifolin are highly polar compounds and are not retained well on a regular C18 column. A Venusil HILIC column was selected based on the retention times of these compounds and the separation efficiency of the column .


Molecular Structure Analysis

Ligustroflavone contains a total of 96 bonds; 56 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 6 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 8 hydroxyl groups, 2 aromatic hydroxyls, and 8 secondary .


Chemical Reactions Analysis

A liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the simultaneous determination of ligustroflavone and rhoifolin in rat plasma . The interaction between RIPK3 and RIPK1 or MLKL was significantly enhanced, which was blocked in the presence of ligustroflavone .


Physical And Chemical Properties Analysis

Ligustroflavone has a molecular formula of C33H40O18 and a molecular weight of 724.66 .

Scientific Research Applications

1. Osteoporosis Prevention in Diabetic Mice

Ligustroflavone is a major compound in Fructus Ligustri Lucidi, known for its role in regulating parathyroid hormone (PTH) levels and improving calcium balance. Research by (Feng et al., 2019) highlighted ligustroflavone's potential as a calcium-sensing receptor (CaSR) antagonist. Their study found it effective in preventing osteoporosis in diabetic mice by regulating calcium metabolism and transiently increasing PTH levels.

2. Antioxidant and Anti-Inflammatory Properties

Ligustroflavone exhibits significant antioxidant and anti-inflammatory activities. (Pieroni & Pachaly, 2000) isolated ligustroflavone from Ligustrum vulgare L. and recognized its historical use in Mediterranean ethnomedicine for its anti-inflammatory properties.

3. Neuroprotection in Ischemic Stroke

The compound has shown promise in neuroprotection, particularly in cases of ischemic stroke. (Zhang et al., 2019) demonstrated that ligustroflavone reduces necroptosis in rat brains after ischemic stroke by targeting the RIPK1/RIPK3/MLKL pathway, suggesting its potential as a therapeutic agent for stroke-related brain injury.

4. Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics and tissue distribution of ligustroflavone is crucial for its application. (Zhou et al., 2020) developed a method for quantifying ligustroflavone in rats, finding rapid diffusion into major organs, with the liver playing a key role in its metabolism.

5. Interaction with Proteins

Ligustroflavone's interaction with proteins like bovine serumalbumin was studied by (Sun, Yuan, & Lu, 2020). They found that ligustroflavone has a high affinity for bovine serum albumin, forming complexes that suggest potential for drug/protein interactions.

6. Dual Inhibition of Metallopeptidases

Ligustroflavone exhibits inhibitory activity against metallopeptidases such as ACE and NEP. Research by (Kiss, Mank, & Melzig, 2008) showed that extracts containing ligustroflavone could be used to support diuretic and hypotensive activities, partially confirming the traditional use of Ligustrum vulgare.

7. Effects on Calcium Balance

(Zhang, Lai, Leung, Che, & Wong, 2008) explored the effects of Fructus Ligustri Lucidi, which contains ligustroflavone, on calcium balance in aged female rats. They found that it enhanced the apparent calcium absorption rate and reduced calcium excretion.

8. Secondary Metabolites and Antioxidant Activity

The study of secondary metabolites in Ligustri Lucidi Fructus, including ligustroflavone, by (Guo et al., 2018) provides insights into its antioxidant activity and medicinal values.

9. Neuroprotective Activity via NLRP1 Inflammasome Suppression

Ligustroflavone has been found to exert neuroprotective activity in ischemic stroke mice by suppressing the NLRP1 inflammasome, as demonstrated by (Bi, Bai, Zhang, & Liu, 2022). This suggests its potential for treating neurological diseases.

10. Osteoprot

ective Effects in Aged RatsFurther emphasizing its role in bone health, (Ko et al., 2010) investigated the effects of Fructus Ligustri Lucidi extract, containing ligustroflavone, on bone mineral density in aged ovariectomized rats. Their study concluded that the extract significantly inhibited bone density loss, indicating its osteoprotective effects.

Safety And Hazards

Ligustroflavone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Ligustroflavone has shown potential in the treatment of ischemic stroke and other neurological diseases . Further studies are needed to explore its full potential and applications in medicine .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULBHTHMVOCGOE-ZBCCAYPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ligustroflavone

CAS RN

260413-62-5
Record name Nuezhenoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligustroflavone
Reactant of Route 2
Ligustroflavone
Reactant of Route 3
Ligustroflavone
Reactant of Route 4
Ligustroflavone
Reactant of Route 5
Ligustroflavone
Reactant of Route 6
Ligustroflavone

Citations

For This Compound
177
Citations
YY Zhang, WN Liu, YQ Li, XJ Zhang, J Yang… - Naunyn-Schmiedeberg's …, 2019 - Springer
… , RIPK3, and MLKL as potential targets of ligustroflavone. Further studies showed that the … of ligustroflavone. Based on these observations, we conclude that ligustroflavone protects rat …
Number of citations: 37 link.springer.com
K Rong, T Wen, CAO Wei, SUN Yang, HN Zhang… - Chinese journal of …, 2021 - Elsevier
Liver fibrosis is a pathological process characterized by excess deposition of extracellular matrix (ECM) that are mainly derived from activated hepatic stellate cells. Previous studies …
Number of citations: 8 www.sciencedirect.com
F Bi, Y Bai, Y Zhang, W Liu - Experimental and …, 2023 - spandidos-publications.com
Inflammation is thought to play an important role in the pathophysiology of ischaemic stroke, which is a main cause of disability and morbidity worldwide. Inhibition of the NOD‑like …
Number of citations: 3 www.spandidos-publications.com
Q Zhou, Z Zhang, P Geng, B Huang, X Wang… - Acta …, 2020 - akjournals.com
… The linear range of the calibration curve was over 2–2000 ng/mL for ligustroflavone in rat … that ligustroflavone diffuses rapidly and widely into major organs. The level of ligustroflavone …
Number of citations: 6 akjournals.com
R Feng, F Ding, XH Mi, SF Liu, AL Jiang… - The American journal …, 2019 - World Scientific
… This study aimed to explore the potency of ligustroflavone as a CaSR … for ligustroflavone as a potential CaSR antagonist to treat diabetic osteoporosis, and even that ligustroflavone …
Number of citations: 13 www.worldscientific.com
A Pieroni, P Pachaly - Die Pharmazie, 2000 - europepmc.org
A new flavone, apigenin-7-O-beta-(2", 6"-di-alpha-rhamnopyranosyl)-glucopyranoside, named ligustroflavone, was isolated from the leaves of common privet (Ligustrum vulgare L., …
Number of citations: 25 europepmc.org
S Sun, Z Yuan, YQ Lu - Journal of Optical Technology, 2020 - opg.optica.org
The interaction of ligustroflavone with bovine serum albumin is investigated … ligustroflavone has great affinity toward bovine serum albumin. A complex formed between ligustroflavone …
Number of citations: 1 opg.optica.org
H Liu, C Xu, W Wang, Y Zhao - Journal of Chromatographic …, 2017 - academic.oup.com
… simultaneous determination of ligustroflavone and rhoifolin in … ligustroflavone, and 2–200 ng/mL for rhoifolin. This assay was used to investigate the pharmacokinetics of ligustroflavone …
Number of citations: 6 academic.oup.com
G ZHANG, G ZHOU, X YANG… - Chinese Journal of …, 2009 - ingentaconnect.com
Objective:To develop an RP-HPLC method for the determination of ligustroflavone and rhoifolin in Shanxiangyuan tablets.Method:The separation was performed on a Diamonsil C18 …
Number of citations: 1 www.ingentaconnect.com
YY Zhang, WN Liu, YQ Li, XJ Luo, J Peng - Chinese Journal of …, 2019 - cabdirect.org
OBJECTIVE: To explore the effect of Iigustroflavone on ischemic brain injury in stroke rat and the under-lying mechanisms. METHODS: A rat model of ischemic stroke was established …
Number of citations: 2 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.